

# Spectroscopic Profile of Irganox 1330: A Technical Guide

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## Compound of Interest

Compound Name: Irganox 1330

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Irganox 1330**, a sterically hindered phenolic antioxidant. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, is intended to support research, quality control, and development activities.

## Chemical Identity and Structure

- Chemical Name: 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- CAS Number: 1709-70-2
- Molecular Formula:  $C_{54}H_{78}O_3$
- Molecular Weight: 775.20 g/mol

**Irganox 1330** is a high molecular weight antioxidant characterized by three sterically hindered phenol groups attached to a central mesitylene ring. This structure is key to its efficacy in preventing thermo-oxidative degradation in various organic substrates.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Irganox 1330**.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **Irganox 1330** is characterized by distinct signals corresponding to the aromatic protons, the methylene bridges, the methyl groups on the mesitylene ring, the tert-butyl groups, and the phenolic hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.0	s	Ar-H (on phenol rings)
~5.1	s	-OH (phenolic)
~4.0	s	-CH <sub>2</sub> - (methylene bridge)
~2.2	s	Ar-CH <sub>3</sub> (on mesitylene ring)
~1.4	s	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-butyl)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides detailed information about the carbon framework of **Irganox 1330**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~154	Ar-C (C-OH)
~138	Ar-C (C-C(CH <sub>3</sub> ) <sub>3</sub> )
~136	Ar-C (on mesitylene ring)
~128	Ar-C (CH on phenol rings)
~126	Ar-C (C-CH <sub>2</sub> on mesitylene ring)
~35	-C(CH <sub>3</sub> ) <sub>3</sub>
~30	-C(CH <sub>3</sub> ) <sub>3</sub>
~29	-CH <sub>2</sub> -
~21	Ar-CH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of hindered phenolic antioxidants like **Irganox 1330** is as follows:

- Sample Preparation: Dissolve 5-25 mg of **Irganox 1330** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.<sup>[2]</sup> Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Set the appropriate spectral width and number of scans.
  - Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.

- A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in **Irganox 1330**.

### FTIR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3640	O-H stretch (free hydroxyl)
~2960	C-H stretch (aliphatic)
~1600, ~1485	C=C stretch (aromatic)
~1440	C-H bend (aliphatic)
~1230	C-O stretch (phenol)
~870	Ar-H bend (substituted benzene)

## Experimental Protocol: FTIR Spectroscopy

The FTIR spectrum of solid **Irganox 1330** can be obtained using the following methods:

- Attenuated Total Reflectance (ATR):
  - Place a small amount of the powdered **Irganox 1330** sample directly onto the ATR crystal (e.g., diamond or ZnSe).
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be collected first.

- KBr Pellet Method:
  - Mix a small amount of **Irganox 1330** (typically 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
  - Grind the mixture to a fine powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
  - Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis.

### UV-Vis Spectral Data

In a suitable solvent such as ethanol or acetonitrile, **Irganox 1330** exhibits a characteristic UV absorption spectrum.

Wavelength ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ )
~276-280 nm	Data not consistently available

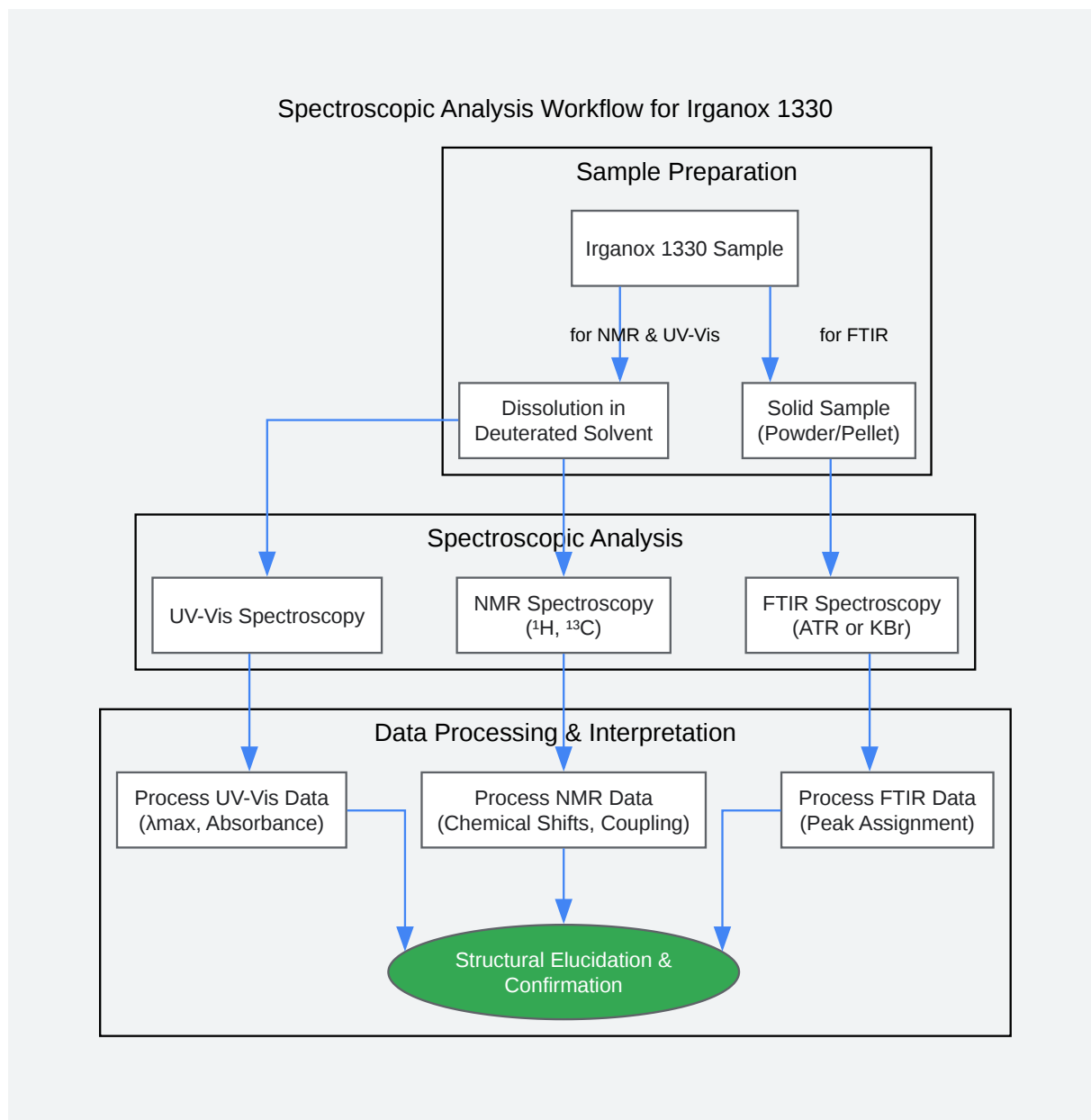
### Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **Irganox 1330** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
  - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- A plot of absorbance versus concentration can be used to determine the molar absorptivity and for quantitative analysis of unknown samples.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **Irganox 1330**.



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Caption: General workflow for the spectroscopic analysis of **Irganox 1330**.

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## References

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- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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